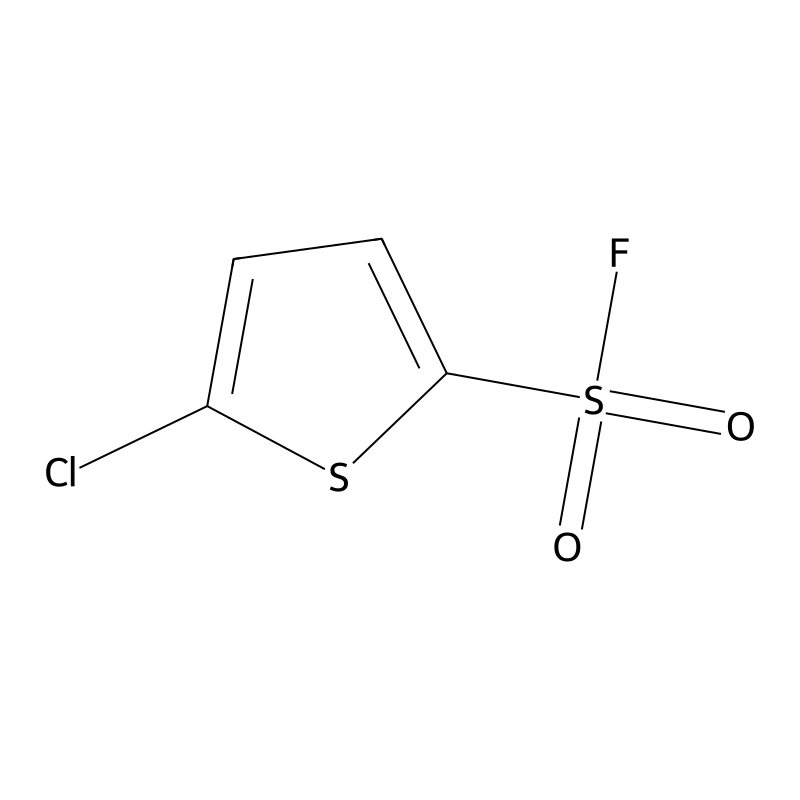2-Thiophenesulfonyl fluoride, 5-chloro-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
5-Chloro-2-thiophenesulfonyl fluoride (5-Cl-TSF) has been explored as a potential reagent in bioconjugation, a scientific technique that links biomolecules like proteins or nucleic acids with small molecules []. The key functional group in 5-Cl-TSF is the sulfonyl fluoride (SO2F) moiety [].
Here's how 5-Cl-TSF might be used:
- Click Chemistry Linker: The SO2F group can react with specific functional groups on biomolecules to form a stable sulfur-oxygen bond (SO2) linker []. This linker offers an alternative to commonly used amide and phosphate linkers in click chemistry, a powerful method for biomolecule conjugation due to its high efficiency and selectivity [].
5-Chloro-2-thiophenesulfonyl fluoride is an organosulfur compound characterized by the presence of a thiophene ring fused with a sulfonyl fluoride group at the second position and a chlorine atom at the fifth position. Its molecular formula is C₄H₃ClFOS₂, and it has a molecular weight of approximately 200.64 g/mol. The compound is notable for its reactive sulfonyl fluoride group, which can engage in various
- Nucleophilic Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
- Electrophilic Aromatic Substitution: The presence of the chlorine atom and the electron-withdrawing sulfonyl group can facilitate electrophilic aromatic substitution reactions on the thiophene ring.
- Fluorosulfonylation: This compound can be involved in fluorosulfonylation reactions, where it acts as a source of sulfonyl fluoride radicals, which are useful for synthesizing other sulfonyl fluorides .
While specific biological activities of 5-chloro-2-thiophenesulfonyl fluoride are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Thiophene derivatives have been associated with various biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Anti-inflammatory actions
- Antihypertensive effects
Several synthetic routes exist for producing 5-chloro-2-thiophenesulfonyl fluoride:
- Direct Fluorosulfonylation: This method involves the reaction of thiophene derivatives with fluorosulfonyl radicals generated from appropriate precursors.
- Chlorination of Thiophene Derivatives: Chlorination can be performed on 2-thiophenesulfonyl chloride to introduce the chlorine atom at the fifth position.
- Functionalization Techniques: Various functionalization techniques such as Gewald synthesis and Paal–Knorr synthesis can be adapted to incorporate the sulfonyl fluoride moiety into thiophene frameworks .
5-Chloro-2-thiophenesulfonyl fluoride has several applications, particularly in:
- Organic Synthesis: It serves as an important intermediate for synthesizing other biologically active compounds and complex molecules.
- Material Science: Compounds containing thiophene rings are utilized in fabricating organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
- Chemosensors: Thiophene derivatives are employed in developing chemosensors for detecting various analytes due to their high selectivity and sensitivity .
Interaction studies involving 5-chloro-2-thiophenesulfonyl fluoride focus on its reactivity with nucleophiles and electrophiles. These studies help understand its potential as a building block in drug design and materials science. Research into its interactions with proteins or nucleic acids may reveal insights into its utility in biochemical applications .
Similar compounds to 5-chloro-2-thiophenesulfonyl fluoride include:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Thiophenesulfonyl chloride | Thiophene ring with a sulfonyl chloride group | Used extensively in kinetics studies |
| 5-Bromo-2-thiophenesulfonyl fluoride | Bromine atom instead of chlorine | Potentially different reactivity patterns |
| 2,5-Dibromobenzenesulfonyl fluoride | Benzene ring with two bromines and a sulfonyl group | Larger molecular size; different electronic properties |
The uniqueness of 5-chloro-2-thiophenesulfonyl fluoride lies in its specific combination of a chlorine atom at the fifth position and a sulfonyl fluoride group at the second position, which may influence its reactivity and potential applications compared to other thiophene derivatives .








